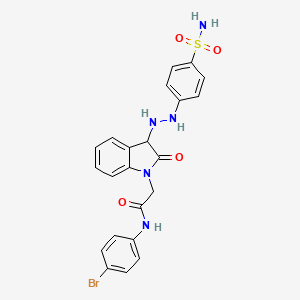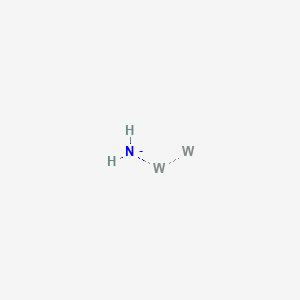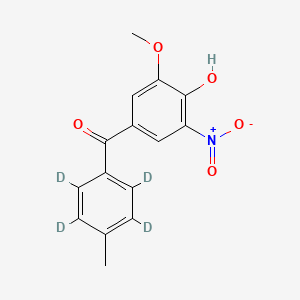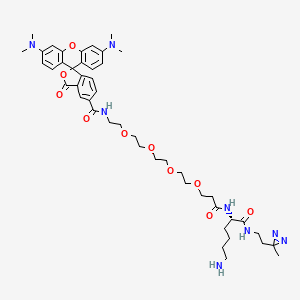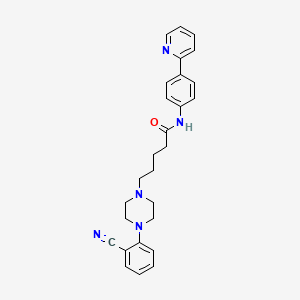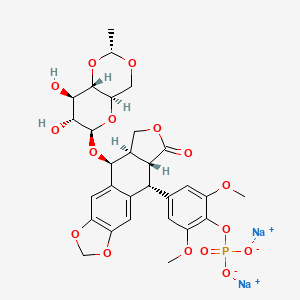
Etoposide phosphate (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etoposide phosphate (disodium) is a semisynthetic derivative of podophyllotoxin, a naturally occurring compound extracted from the roots and rhizomes of the Mayapple plant. It is widely used as an antineoplastic agent in the treatment of various cancers, including testicular cancer, small-cell lung cancer, lymphoma, and leukemia . Etoposide phosphate is a prodrug that is converted to its active form, etoposide, in the body .
準備方法
Synthetic Routes and Reaction Conditions: Etoposide phosphate is synthesized from podophyllotoxin through a series of chemical reactions. The process involves the coupling of dibenzyl 4’-demethyl-4-epipodophyllotoxin-4’-phosphate with 2,3-di-O-benzyl-4,6-O-ethylidene-α,β-D-glucopyranose in a suitable solvent . The reaction conditions typically include the use of organic solvents and specific catalysts to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of etoposide phosphate involves large-scale synthesis using similar chemical routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Etoposide phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its electrochemical oxidation, which can be detected using nanoporous gold-modified electrodes .
Common Reagents and Conditions: Common reagents used in the reactions of etoposide phosphate include phosphate buffers, organic solvents like ethanol and methanol, and catalysts for specific reactions . The conditions often involve controlled pH and temperature to ensure optimal reaction rates and product stability.
Major Products: The major product formed from the reactions of etoposide phosphate is etoposide, which is the active form of the drug. Other by-products may include various derivatives of podophyllotoxin, depending on the specific reaction conditions .
科学的研究の応用
Etoposide phosphate has a wide range of scientific research applications:
作用機序
Etoposide phosphate exerts its effects by inhibiting the enzyme DNA topoisomerase II. This enzyme is responsible for altering the topological state of DNA during replication and transcription. Etoposide phosphate forms a complex with topoisomerase II and DNA, inducing breaks in the double-stranded DNA and preventing its repair . This accumulation of DNA breaks leads to cell cycle arrest in the G2 and S phases and ultimately results in cell death .
類似化合物との比較
Podophyllotoxin: The parent compound from which etoposide phosphate is derived.
Camptothecin: A topoisomerase I inhibitor with a different mechanism of action but used in similar clinical settings.
Uniqueness: Etoposide phosphate is unique due to its specific inhibition of DNA topoisomerase II and its ability to be converted to its active form, etoposide, in the body. This conversion allows for better solubility and bioavailability compared to etoposide alone .
特性
分子式 |
C29H31Na2O16P |
|---|---|
分子量 |
712.5 g/mol |
IUPAC名 |
disodium;[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] phosphate |
InChI |
InChI=1S/C29H33O16P.2Na/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35;;/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35);;/q;2*+1/p-2/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+;;/m1../s1 |
InChIキー |
WCOHVOKFXMNYJU-XIYZZTPRSA-L |
異性体SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O.[Na+].[Na+] |
正規SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



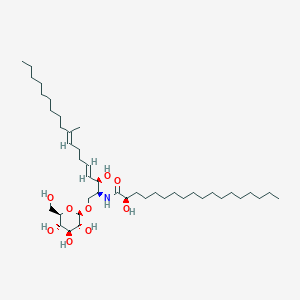
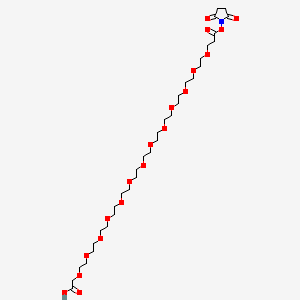
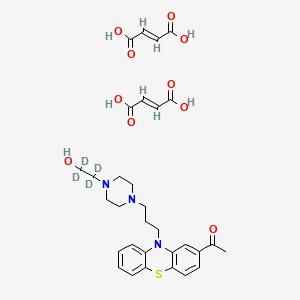
![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
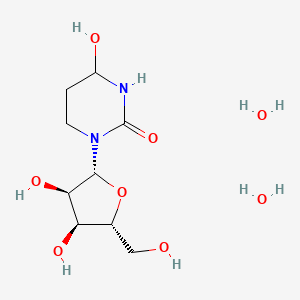
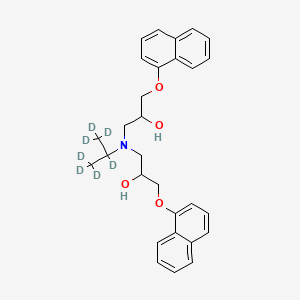
![9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one](/img/structure/B12424502.png)
